ML239

概要

説明

ML239は、乳がん幹細胞の強力かつ選択的な阻害剤です。 乳がんにおけるがん幹細胞、特に乳がんに対する標的化において有意な有効性を示し、阻害濃度(IC50)は1.16マイクロモルです 。この化合物は、高い選択性と効力のために、がん治療のための有望な候補として特定されています。

作用機序

ML239は、主に脂肪酸デサチュラーゼ2(FADS2)の活性化を通じて作用します。この酵素は脂質代謝において重要な役割を果たし、this compoundによるその活性化は、乳がん幹細胞の選択的阻害につながります。 さらに、this compoundは、細胞生存と増殖に関与する核因子-κB(NF-κB)経路を調節します .

類似化合物:

ML210: 別の作用機序を持つがん幹細胞の阻害剤。

ML323: 類似の選択性を持つが、異なる分子経路を標的とする化合物。

ML162: がん細胞株の阻害において同等の有効性を示す関連化合物

This compoundの独自性: this compoundは、乳がん幹細胞に対する高い選択性と、FADS2活性化を含む独自の作用機序のために際立っています。 この特異性は、がん研究において貴重なツールとなり、標的がん療法の潜在的な候補となります .

生化学分析

Biochemical Properties

ML239 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to differentially regulate five genes (ATP6V0C, PKM2, PPDPF, RPL23, and SERINC2) in HMLE_sh_GFP after treatment . These interactions play a crucial role in its function as an inhibitor of breast cancer stem cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It is selectively toxic toward certain cell lines, including HMLE_sh_ECad, HMLE_Twist, and the breast cancer line, MDA-MB-231 . It influences cell function by altering gene expression in the NF-κB pathway in the HMLE_sh_ECad line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed that this compound most likely acts through activation of fatty acid desaturase 2 (FADS2) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

準備方法

合成経路および反応条件: ML239は、2,4,6-トリクロロフェノールと無水酢酸を反応させて2,4,6-トリクロロフェニルアセテートを生成する多段階プロセスによって合成できます。この中間体を次にヒドラジン水和物と反応させると、2,4,6-トリクロロフェニルヒドラジドが得られます。 最後の工程では、このヒドラジドを2-ホルミルピロールと縮合させてthis compoundを生成します .

工業的製造方法: this compoundの特定の工業的製造方法は広く文書化されていませんが、合成には通常、還流、蒸留、結晶化などの標準的な有機合成技術が含まれます。 このプロセスはスケーラブルであり、医薬品製造施設における大規模生産に適応できます .

化学反応の分析

反応の種類: ML239は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて対応する酸化物を生成できます。

還元: 還元反応は、this compoundをその還元形に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

酸化: 酸化物やヒドロキシル化誘導体の生成。

還元: 塩素原子が少ない還元誘導体の生成。

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: 化学反応や機構を研究するためのツール化合物として使用されます。

生物学: がん幹細胞やその他の細胞株に対するその影響を調べるための細胞研究に使用されます。

医学: 乳がん幹細胞やその他の癌の種類を標的とする潜在的な治療薬。

科学的研究の応用

ML239 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study chemical reactions and mechanisms.

Biology: Employed in cellular studies to investigate its effects on cancer stem cells and other cell lines.

Medicine: Potential therapeutic agent for targeting breast cancer stem cells and other cancer types.

Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery

類似化合物との比較

ML210: Another inhibitor of cancer stem cells with a different mechanism of action.

ML323: A compound with similar selectivity but targeting different molecular pathways.

ML162: A related compound with comparable efficacy in inhibiting cancer cell lines

Uniqueness of ML239: this compound stands out due to its high selectivity for breast cancer stem cells and its unique mechanism of action involving FADS2 activation. This specificity makes it a valuable tool in cancer research and a potential candidate for targeted cancer therapy .

特性

CAS番号 |

1378872-36-6 |

|---|---|

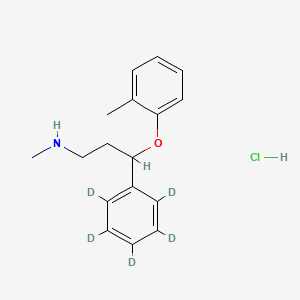

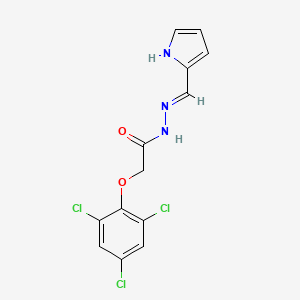

分子式 |

C13H10Cl3N3O2 |

分子量 |

346.6 g/mol |

IUPAC名 |

N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |

InChI |

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |

InChIキー |

NVEDPFICKAIHKD-UHFFFAOYSA-N |

SMILES |

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

異性体SMILES |

C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

正規SMILES |

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of ML239?

A1: this compound has shown potent and selective inhibitory activity against breast cancer stem cell-like cells (CSCs) []. While the exact target remains under investigation, gene expression studies indicate this compound alters gene expression within the NF-κB pathway in CSCs [].

Q2: How does this compound impact the NF-κB pathway in breast cancer stem cells?

A2: Research suggests that this compound treatment leads to altered gene expression patterns within the NF-κB pathway specifically in breast CSC-like cells, but not in isogenic control cell lines []. This suggests a targeted effect on this pathway, which is often dysregulated in cancer. Further research is needed to elucidate the precise mechanism of action.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for characterizing this compound?

A4: The provided research snippets do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q5: What is the dissolution rate of this compound?

A5: The provided research does not delve into the specific dissolution rate of this compound. Understanding its dissolution profile is crucial for potential pharmaceutical applications, as it influences the rate and extent of drug absorption.

Q6: Has this compound been incorporated into any specific formulations, and if so, what are their applications?

A6: The provided research excerpts do not mention specific formulations developed for this compound or their potential applications. Formulating a compound is crucial for optimizing its delivery, stability, and ultimately its therapeutic efficacy.

Q7: How do structural modifications of the this compound scaffold influence its biological activity?

A7: Research on this compound analogs, particularly those with variations in the acyl hydrazone scaffold, revealed a range of potencies against breast CSCs, from 790 nM to inactive []. This suggests that even minor structural alterations can significantly impact its activity and highlights the importance of SAR studies in optimizing drug candidates.

Q8: Does this compound exhibit any catalytic properties?

A8: The available research does not present any evidence of this compound possessing catalytic activity. The focus has primarily been on its potential as an inhibitor of cancer cell growth.

Q9: Have there been any computational studies conducted on this compound, such as molecular docking or QSAR modeling?

A9: The provided research excerpts do not mention any computational studies performed on this compound. Employing computational methods could offer insights into its interactions with potential targets, predict the effects of structural modifications, and guide further optimization efforts.

Q10: What is known about the toxicity profile of this compound?

A10: While this compound demonstrated selectivity for breast CSCs over certain control cell lines, comprehensive toxicological data are not provided in the research excerpts []. Rigorous toxicity studies are essential for assessing the safety profile of any potential therapeutic compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluorophenyl)sulfonyl]-D-aspartic Acid 1,4-Dimethyl Ester](/img/new.no-structure.jpg)